molecular formula C15H19N3O4 B7825309 N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine CAS No. 1820574-44-4

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine

Cat. No.: B7825309
CAS No.: 1820574-44-4
M. Wt: 305.33 g/mol
InChI Key: NNAVQIWUUVVGGV-RNCFNFMXSA-N
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Description

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine is a hybrid molecule combining a quinoxaline-derived scaffold with the amino acid L-isoleucine. The quinoxaline core, a bicyclic aromatic system containing two nitrogen atoms, is functionalized at the 3-position with a ketone group (3-oxo) and at the 1-position with a carbonyl-linked L-isoleucine moiety. The incorporation of L-isoleucine may enhance solubility or target-specific interactions, distinguishing it from simpler quinoxaline analogs.

Properties

IUPAC Name

(2S,3R)-3-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-3-9(2)13(14(20)21)17-15(22)18-8-12(19)16-10-6-4-5-7-11(10)18/h4-7,9,13H,3,8H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t9-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAVQIWUUVVGGV-RNCFNFMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156926
Record name L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820574-44-4
Record name L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820574-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alloisoleucine, N-[(3,4-dihydro-3-oxo-1(2H)-quinoxalinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine generally involves the condensation of 3-oxo-3,4-dihydroquinoxaline with L-isoleucine. Key reaction conditions include the use of coupling agents like carbodiimides (e.g., DCC) and solvents such as DMF or DMSO, maintaining an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Scaling up to industrial production involves optimizing reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening of reaction conditions can be employed. Purification usually requires chromatography techniques, including HPLC or preparative TLC.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: Undergoes oxidation to form quinoxaline N-oxides.

  • Reduction: Can be reduced to produce various quinoxaline derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions at the quinoxaline ring are common.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reagents like sodium borohydride or lithium aluminium hydride.

  • Substitution: Various nucleophiles and electrophiles under conditions like reflux or catalysis using transition metals.

Major Products Formed from These Reactions

  • Oxidation produces quinoxaline N-oxides.

  • Reduction yields more reduced derivatives of quinoxaline.

  • Substitution products depend on the nucleophile/electrophile used, resulting in diverse quinoxaline analogs.

Scientific Research Applications

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine finds applications in multiple research domains:

  • Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

  • Biology: Acts as a probe in biochemical assays and enzyme studies.

  • Medicine: Explored for anti-cancer, anti-microbial, and anti-inflammatory activities.

  • Industry: Serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The quinoxaline ring may intercalate with DNA, inhibiting replication in cancer cells, while the L-isoleucine part may enhance cellular uptake or interaction with specific amino acid transporters.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoxaline and dihydroquinoxaline derivatives are widely studied for their bioactivity. Below is a comparative analysis of N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine with structurally related compounds:

Compound Molecular Formula Key Functional Groups Synthesis Route Biological Activity Reference
Target Compound C₁₉H₂₂N₄O₄ 3-oxo-dihydroquinoxaline, L-isoleucine carbamate Multi-step coupling via carbodiimide chemistry Not explicitly reported; inferred antiviral potential
Compound 52 (J. Med. Chem. 2007) C₂₈H₃₄ClN₃O₂ 4-oxo-quinoline, pentyl chain, chloro substituent TLC purification, IR/NMR/LC-MS characterization Antiviral (unspecified targets)
MQOAHM (Compound 31a-b, 2024) C₂₃H₂₈N₄O₆S 3-methyl-2-oxoquinoxaline, malonate ester Diethyl malonate coupling, chiral HPLC COVID-19 antiviral (IC₅₀ = 2.3 µM)
4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid C₉H₆N₂O₃ Cinnoline core, carboxylic acid Diazotization, cyclization with malonic acid Enzyme inhibition (e.g., kinases)

Key Findings:

Structural Nuances: The target compound’s L-isoleucine carbamate distinguishes it from analogs like Compound 52 (chloro-pentyl-quinoline) or MQOAHM (malonate ester). This amino acid moiety may improve pharmacokinetic properties, such as membrane permeability or metabolic stability . 3-Oxo vs. 4-Oxo Substitution: The 3-oxo group in the target compound contrasts with 4-oxo derivatives (e.g., Compound 52), which may alter electronic properties and binding interactions.

Synthetic Routes: The target compound likely employs carbodiimide-mediated amide coupling, analogous to methods used for MQOAHM’s malonate ester formation . Compound 52 and related quinolines rely on TLC purification and spectroscopic validation, suggesting shared characterization workflows .

4-Oxo-cinnoline-3-carboxylic acid derivatives demonstrate kinase inhibition, suggesting the target compound’s quinoxaline core could be repurposed for enzyme-targeted therapies .

Research Implications and Data Gaps

  • Pharmacokinetic Studies: No data exist on the target compound’s absorption, distribution, or toxicity. Comparative studies with MQOAHM or Compound 52 could clarify the impact of the L-isoleucine moiety.
  • Mechanistic Insights : Structural analogs like MQOAHM inhibit viral proteases, implying a plausible mechanism for the target compound .
  • Synthetic Optimization : Evidence from J. Med. Chem. 2007 supports using chiral HPLC for enantiomeric resolution, which may apply to the target compound’s stereochemical refinement .

Biological Activity

N-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]-L-isoleucine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoxaline ring structure, which is known for its diverse biological activities. The general formula is represented as follows:

Property Details
Molecular Formula C₁₅H₁₄N₂O₃
Molecular Weight 270.29 g/mol
IUPAC Name This compound

Antiviral and Anticancer Properties

Research indicates that derivatives of dihydroquinoxaline compounds exhibit notable antiviral and anticancer activities. For instance, a related compound, GW420867X, has shown significant inhibitory effects against HIV-1, with an IC₅₀ value of 179 µM and an IC₉₀ of 11 µM when tested on infected cell lines . Additionally, studies on other quinoxaline derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the quinoxaline core may play a crucial role in these activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • DNA Intercalation : The quinoxaline ring can intercalate with DNA, disrupting replication processes in rapidly dividing cells.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity, potentially influencing pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

A review of recent studies highlights the biological activities associated with similar compounds:

Compound Target Biological Activity Reference
GW420867XHIV-1NNRTI; IC₅₀: 179 µM
Compound 2Estrogen ReceptorAnti-inflammatory; IC₅₀: 118 nM
Compound 3Bradykinin B1 ReceptorAnti-inflammatory; KI: 0.19 nM

These findings indicate a promising scope for further exploration of this compound in therapeutic applications.

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